2-(1H-indol-3-yl)-2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}acetamide
Description
This compound features an acetamide core substituted with a 2-oxoindol-3-yl group and a thioether-linked ethyl chain terminating in a 2-phenylindol-3-yl moiety. Its structural complexity arises from the dual indole systems and the sulfanyl-ethyl bridge, which may enhance π-π stacking interactions and influence pharmacokinetic properties.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2S/c30-24(20-16-28-21-12-6-4-10-18(20)21)26(31)27-14-15-32-25-19-11-5-7-13-22(19)29-23(25)17-8-2-1-3-9-17/h1-13,16,28-29H,14-15H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEMCJFSLGAILS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C(=O)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}acetamide typically involves multi-step organic reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency . The use of automated systems can also help in scaling up the production while ensuring safety and quality control.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated compounds, nucleophiles like amines or thiols, under basic or neutral conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted indole derivatives .
Scientific Research Applications
2-(1H-indol-3-yl)-2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}acetamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
N-[2-(1H-Indol-3-yl)ethyl]acetamide (C12H14N2O)
- Structure : Simplifies the target compound by replacing the 2-oxo and thioether-indole groups with an ethyl linker.
- Properties : Molecular weight 202.26 g/mol, 71% GC-MS match probability, suggesting moderate stability .
- Key Difference : Lacks the thioether and second indole, reducing steric bulk and lipophilicity compared to the target compound.
2-(1H-Indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide (C18H16N2O2)
- Structure : Retains the 2-oxoindole and phenethyl group but omits the thioether-linked indole.
- Properties : Molecular weight 292.3 g/mol, XLogP3 3.6, and topological polar surface area (TPSA) 62 Ų, indicating moderate lipophilicity and membrane permeability .
- Key Difference : The absence of the sulfanyl-ethyl bridge may limit interactions with sulfur-binding biological targets.
N-[2-(1H-Indol-3-yl)ethyl]hexanamide and Benzamide Derivatives
- Structure : Replace the oxo group with aliphatic (hexanamide) or aromatic (benzamide) chains.
- Biological Activity : Demonstrated antiplasmodial activity by disrupting melatonin-induced synchronization in Plasmodium falciparum .
- Key Difference : Longer aliphatic chains or aromatic substituents may enhance hydrophobic interactions but reduce solubility compared to the target’s oxo group.
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide (C18H18N2O)
- Structure : Chiral phenethyl substituent instead of the thioether-indole group.
- Key Difference : Chirality introduces enantioselective interactions absent in the target compound.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | XLogP3 | TPSA (Ų) | Key Substituents |
|---|---|---|---|---|
| Target Compound* | ~436.5 | ~5.2 | ~85 | Dual indole, thioether, oxoacetamide |
| N-[2-(1H-Indol-3-yl)ethyl]acetamide | 202.26 | 1.8 | 46 | Ethyl linker |
| 2-(1H-Indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide | 292.3 | 3.6 | 62 | Phenethyl, oxoacetamide |
| (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide | 278.34 | 3.1 | 46 | Chiral phenethyl |
| N-[2-(1H-Indol-3-yl)ethyl]hexanamide | 286.37 | 4.1 | 46 | Aliphatic chain |
*Estimated values for the target compound based on structural analogs.
- Hydrogen Bonding : Higher TPSA (~85 Ų) due to the oxoacetamide and sulfanyl groups may enhance solubility and protein-binding capacity .
Antimicrobial and Antiplasmodial Activity
- Acetohydrazide Derivatives : Compounds like 2-(1H-indol-3-yl)-N'-[(un)substituted phenylmethylidene]acetohydrazides exhibited antibacterial activity close to ciprofloxacin and inhibited enzymes like lipoxygenase (IC₅₀ = 18.2–22.4 µM vs. Baicalein’s 22.5 µM) .
- Target Compound Potential: The thioether group may confer unique binding to bacterial thioredoxin or Plasmodium proteases, though this requires validation.
Enzyme Inhibition
- Butyrylcholinesterase (BChE) Inhibition : Compound 5c (acetohydrazide) showed 42% inhibition at 100 µM, while the target’s oxoacetamide may compete with acetylcholine ester substrates .
- α-Glucosidase Inhibition : 7c (IC₅₀ = 58.3 µM) suggests indole-acetamides as antidiabetic leads; the target’s bulkier structure may alter potency .
Structural Insights from Crystallography
- (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide : Hydrogen bonds between NH and carbonyl groups stabilize the crystal lattice, a feature likely shared by the target compound .
Biological Activity
2-(1H-indol-3-yl)-2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}acetamide is a complex organic compound belonging to the indole derivative family, known for its significant biological activities. This compound has attracted attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases.
Antitumor Activity
Research indicates that this compound exhibits notable antitumor properties . It has been shown to inhibit the growth of various cancer cell lines, including colon and lung carcinoma cells. For instance, studies have reported IC50 values in the low micromolar range, indicating effective cytotoxicity against these cell lines when compared to standard chemotherapeutic agents like doxorubicin .
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (µg/mL) | Reference Drug (Doxorubicin) IC50 (µg/mL) |
|---|---|---|
| HCT-116 (Colon) | 1.9 | 3.23 |
| MCF-7 (Breast) | 2.3 | 3.23 |
Antiviral Activity
The compound has also demonstrated antiviral activity , particularly against respiratory syncytial virus (RSV) and influenza A virus. It inhibits RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication, thereby reducing viral load and inflammation in infected cells.
Anti-inflammatory Effects
In animal models, specifically arthritic rats, the compound has been observed to reduce inflammation and modulate pro-inflammatory gene expression. This suggests a potential application in treating inflammatory diseases.
The biological effects of this compound are attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : The compound binds to RdRp, disrupting viral replication.
- Gene Expression Modulation : It influences signaling pathways that regulate inflammatory responses.
- Cytotoxic Mechanisms : Induces apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction.
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to yield high-purity products. Various synthetic routes have been explored, emphasizing the importance of optimizing reaction parameters such as temperature and catalyst choice .
Industrial Production Methods
For large-scale production, continuous flow reactors are often utilized to maintain consistent reaction conditions, enhancing efficiency and scalability in industrial settings.
Study on Antitumor Efficacy
A pivotal study evaluated the antitumor efficacy of this compound against several human tumor cell lines using the MTT assay. The results indicated significant cytotoxicity with a dose-dependent response, reinforcing its potential as a therapeutic agent in cancer treatment .
Evaluation of Antiviral Properties
In another study focusing on antiviral properties, the compound was tested against RSV and influenza A virus in vitro. The results demonstrated a marked reduction in viral replication rates, supporting its use as a candidate for antiviral drug development.
Q & A
Q. What are the standard synthetic routes for synthesizing 2-(1H-indol-3-yl)-2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}acetamide?
The synthesis typically involves multi-step organic reactions. Initial steps focus on constructing the indole core, followed by introducing substituents such as sulfanyl and phenyl groups. Coupling agents (e.g., carbodiimides) are used to form acetamide linkages. Reaction conditions (temperature, pH, time) must be tightly controlled to optimize yield and minimize by-products. Purification often employs column chromatography or recrystallization .
Q. Which analytical techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity and substituent positions. Infrared (IR) spectroscopy identifies functional groups like carbonyl and sulfanyl. Mass Spectrometry (MS) determines molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. X-ray crystallography may resolve complex stereochemistry .
Q. How is the biological activity of this compound typically evaluated in preliminary studies?
In vitro assays measure cell viability (MTT assay), apoptosis (Annexin V staining), and enzyme inhibition (e.g., kinase assays). Biochemical markers like caspase-3 activation or reactive oxygen species (ROS) levels are quantified. Dose-response curves establish IC₅₀ values .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and scalability for this compound?
Optimization involves screening catalysts (e.g., palladium for cross-coupling) and solvents (DMF, THF) to enhance reaction efficiency. Microwave-assisted synthesis reduces reaction time. Process analytical technology (PAT) monitors intermediates in real time. Design of Experiments (DoE) models identify critical parameters (e.g., temperature gradients) .
Q. What strategies address discrepancies in reported biological activities across studies?
Contradictions may arise from variations in cell lines, assay protocols, or compound purity. Researchers should:
- Validate purity via HPLC and elemental analysis.
- Replicate assays under standardized conditions (e.g., serum-free media).
- Compare structural analogs to isolate activity-contributing moieties .
Q. What advanced approaches elucidate the compound’s mechanism of action?
Q. How can solubility and stability be improved for pharmacological studies?
- Derivatization : Introduce hydrophilic groups (e.g., PEGylation) or prodrug strategies.
- Co-solvents : Use cyclodextrins or lipid-based carriers.
- Salt formation : Pair with citrate or hydrochloride to enhance aqueous solubility. Stability under physiological pH is tested via accelerated degradation studies .
Q. How do researchers validate target engagement in cellular assays?
- Competitive binding assays with fluorescent probes (e.g., FRET-based).
- Surface Plasmon Resonance (SPR) quantifies binding kinetics.
- RNA interference (siRNA) silences putative targets to confirm functional relevance .
Data Contradiction Analysis
Q. How should conflicting data on metabolic stability be resolved?
Compare in vitro (microsomal stability) and in vivo (plasma half-life) data. Use LC-MS/MS to identify metabolites. Cross-validate with species-specific liver microsomes (human vs. rodent) to account for metabolic differences .
Q. What methodologies resolve spectral interpretation challenges in complex derivatives?
Combine 2D NMR techniques (HSQC, HMBC) to assign overlapping signals. Computational tools (DFT calculations) simulate spectra for comparison. Collaborate with crystallography to resolve ambiguous stereocenters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
